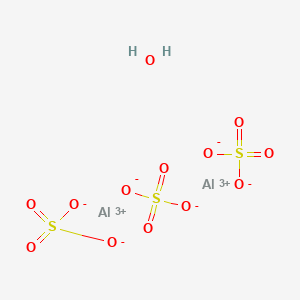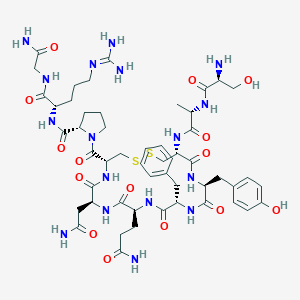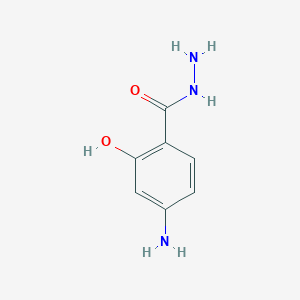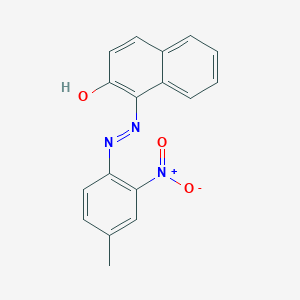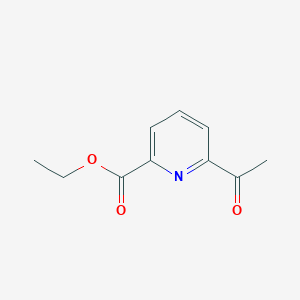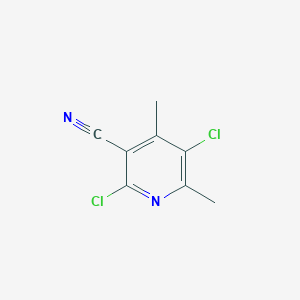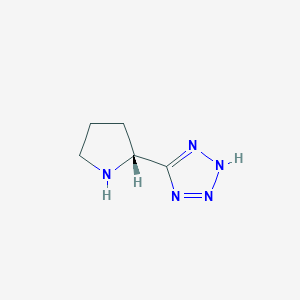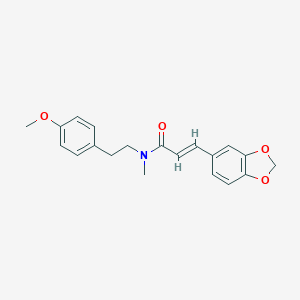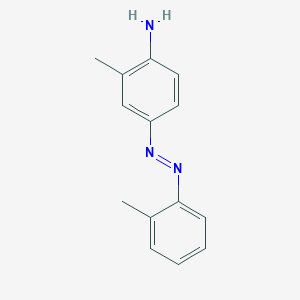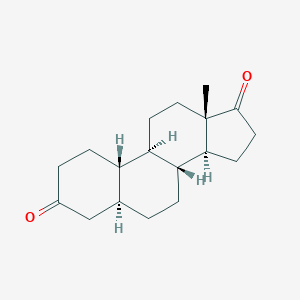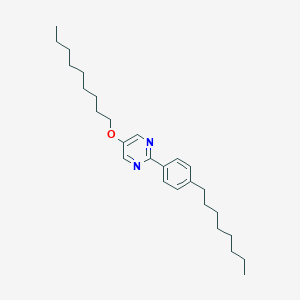
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine (NOP) is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. NOP is a lipophilic compound that can easily penetrate cell membranes, making it an ideal candidate for drug development and other research applications.
Wissenschaftliche Forschungsanwendungen
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has been extensively studied for its potential applications in various fields, including drug development, material science, and nanotechnology. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has been found to exhibit antimicrobial, antiviral, and anti-inflammatory properties, making it a potential candidate for the development of new drugs. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has also been used in the synthesis of novel materials, such as liquid crystals, due to its unique molecular structure.
Wirkmechanismus
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine is believed to exert its effects by interacting with cell membranes and altering their properties. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has been shown to increase the fluidity of cell membranes, which may affect the activity of membrane-bound enzymes and receptors. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory effects.
Biochemische Und Physiologische Effekte
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine can inhibit the growth of various microorganisms, including bacteria and fungi. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has also been found to inhibit the replication of certain viruses, such as herpes simplex virus. In vivo studies have shown that 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine can reduce inflammation and oxidative stress in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has several advantages for use in laboratory experiments, including its lipophilic nature, which allows it to easily penetrate cell membranes. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine is also relatively stable and can be synthesized in large quantities. However, 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine. One area of interest is the development of new drugs based on the structure of 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine. Researchers are also exploring the use of 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine in the synthesis of novel materials, such as nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action of 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine and its potential applications in various fields.
Conclusion:
In conclusion, 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine is a pyrimidine derivative that has potential applications in various fields, including drug development, material science, and nanotechnology. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine exhibits antimicrobial, antiviral, and anti-inflammatory properties and has been shown to alter cell membrane properties. While 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has several advantages for use in laboratory experiments, further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine can be synthesized using various methods, including the reaction of 4-octylphenylamine with 5-formyl-2-hydroxypyrimidine in the presence of a base such as potassium carbonate. This reaction yields the intermediate product, which is then converted to 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine through the reaction with 1-bromo-nonyl bromide. The final product is then purified using column chromatography.
Eigenschaften
CAS-Nummer |
121640-73-1 |
|---|---|
Produktname |
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine |
Molekularformel |
C27H42N2O |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
5-nonoxy-2-(4-octylphenyl)pyrimidine |
InChI |
InChI=1S/C27H42N2O/c1-3-5-7-9-11-13-15-21-30-26-22-28-27(29-23-26)25-19-17-24(18-20-25)16-14-12-10-8-6-4-2/h17-20,22-23H,3-16,21H2,1-2H3 |
InChI-Schlüssel |
XYVYVOBJKZLQFT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCCC |
Synonyme |
5-(Nonyloxy)-2-(4-octylphenyl)-pyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



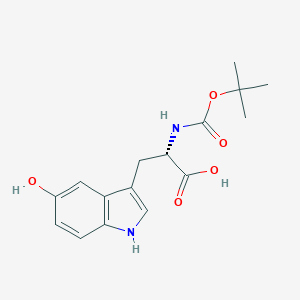
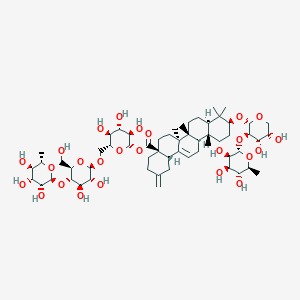
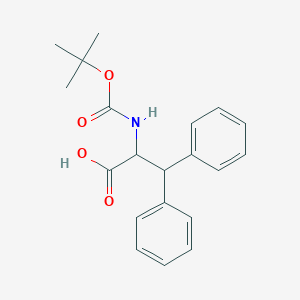
![(2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL](/img/structure/B45818.png)
